molecular formula C11H9ClO3 B2843622 Ethyl 6-chlorobenzofuran-2-carboxylate CAS No. 74222-19-8

Ethyl 6-chlorobenzofuran-2-carboxylate

Cat. No.: B2843622
CAS No.: 74222-19-8
M. Wt: 224.64
InChI Key: VRFLUTDLJWMWEU-UHFFFAOYSA-N
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Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, or if it comes into contact with the eyes . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chlorobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through an esterification process, forming the benzofuran ring . The reaction conditions often include the use of solvents like N-methyl pyrrolidine and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chlorobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 6-chlorobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biological processes such as cell proliferation, apoptosis, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chlorobenzofuran-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications .

Properties

IUPAC Name

ethyl 6-chloro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFLUTDLJWMWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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